molecular formula C21H22N2O4S2 B2683059 4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 899968-11-7

4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No. B2683059
CAS RN: 899968-11-7
M. Wt: 430.54
InChI Key: KWYQOFXDMMDNPE-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, also known as IMP-1088, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound was first identified in a high-throughput screening of a library of compounds and has since been studied for its potential use in treating viral infections.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research has demonstrated the potential of certain compounds for use in photodynamic therapy, a treatment method for cancer. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have shown remarkable potential as Type II photosensitizers for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the efficacy of photodynamic therapy in managing cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and assessed for their antimicrobial activity. These studies have shown that some synthesized molecules exhibit more potent effects than reference drugs against pathogenic strains, highlighting their potential as novel antimicrobial agents. The antibacterial activity of these compounds is more pronounced against Gram-positive strains, offering a pathway for developing new treatments for bacterial infections (Bikobo et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and their nematocidal activities evaluated. Certain compounds demonstrated significant activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. These findings suggest that such compounds could serve as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Supramolecular Gelators

A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior to understand the influence of methyl functionality and non-covalent interactions on gelation. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentration. This research opens up avenues for the development of new materials for various applications, including drug delivery systems (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-8-5-15(6-9-17)20(24)23-21-22-18(12-28-21)16-7-10-19(27-4)14(3)11-16/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQOFXDMMDNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

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